1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene is an organic compound with the molecular formula C10H13BrO2S It is a derivative of benzene, featuring bromine, isopropyl, and methylsulfonyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene typically involves a multi-step process. One common method includes the bromination of 3-isopropyl-5-(methylsulfonyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Oxidation Products: Oxidation of the methylsulfonyl group can lead to sulfone or sulfoxide derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene depends on the specific reaction or application. In coupling reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon bonds. The methylsulfonyl group can influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(methylsulfonyl)benzene: Lacks the isopropyl group, leading to different reactivity and applications.
3-Isopropyl-5-(methylsulfonyl)benzene: Lacks the bromine atom, affecting its use in substitution reactions.
Uniqueness
1-Bromo-3-isopropyl-5-(methylsulfonyl)benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both bromine and methylsulfonyl groups allows for versatile applications in synthesis and research .
Eigenschaften
Molekularformel |
C10H13BrO2S |
---|---|
Molekulargewicht |
277.18 g/mol |
IUPAC-Name |
1-bromo-3-methylsulfonyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-7(2)8-4-9(11)6-10(5-8)14(3,12)13/h4-7H,1-3H3 |
InChI-Schlüssel |
AQKVFHHDRZWNNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1)Br)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.